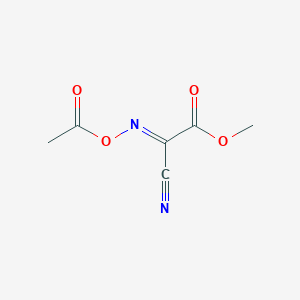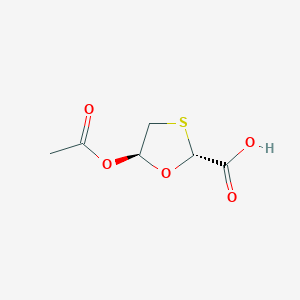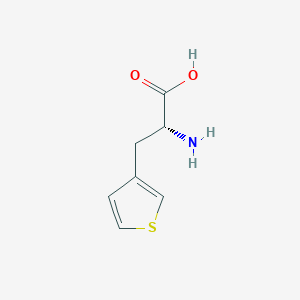
4-(Trifluoromethyl)-2-hydroxy-6-p-tolylpyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Trifluoromethyl)-2-hydroxy-6-p-tolylpyridine-3-carbonitrile is a useful research compound. Its molecular formula is C13H6ClF3N2O and its molecular weight is 298.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
The mechanism of action of trifluoromethylated compounds can vary depending on their specific structure and application. For example, some trifluoromethylated compounds used in the pharmaceutical industry act as serotonin releasing agents, agonists of the serotonin 5-HT2 receptors, and σ1 receptor positive modulators .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
The trifluoromethyl group in 4-(Trifluoromethyl)-2-hydroxy-6-p-tolylpyridine-3-carbonitrile can interact with various biomolecules. For instance, a molecule with a -CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Cellular Effects
The cellular effects of this compound are not fully understood due to limited studies. Related compounds with trifluoromethyl groups have shown significant effects on cells. For example, a 4-trifluoromethyl analogue of celecoxib inhibited the severity of collagen-induced arthritis and collagen antibody-induced arthritis more strongly than celecoxib itself .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-studied. Related compounds with trifluoromethyl groups have shown interesting mechanisms. For instance, the trifluoromethyl group in a molecule can attack the carbonyl to generate an alkoxide anion, which is then silylated by the reagent to give the overall addition product .
Temporal Effects in Laboratory Settings
Related compounds with trifluoromethyl groups have shown that the generation of superoxide radicals competed with singlet oxygen production in cells in normoxia, but became dominant under hypoxia .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models are not well-studied. Related compounds with trifluoromethyl groups have shown significant effects. For example, a 4-trifluoromethyl analogue of celecoxib showed more potent effects in reducing the severity of arthritis in animal models than celecoxib itself .
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented. Related compounds with trifluoromethyl groups have shown interesting metabolic pathways. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-studied. Related compounds with trifluoromethyl groups have shown significant effects. For example, a 4-trifluoromethyl analogue of celecoxib showed significant subcellular localization in mitochondria .
Subcellular Localization
The subcellular localization of this compound is not well-documented. Related compounds with trifluoromethyl groups have shown significant subcellular localization. For example, a 4-trifluoromethyl analogue of celecoxib showed significant subcellular localization in mitochondria .
特性
IUPAC Name |
6-(4-methylphenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O/c1-8-2-4-9(5-3-8)12-6-11(14(15,16)17)10(7-18)13(20)19-12/h2-6H,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEBWSHEZJTXLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C(=O)N2)C#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Bromo-5-methylimidazo[1,2-A]pyrazine](/img/structure/B1145929.png)
![3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/no-structure.png)
![S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione](/img/structure/B1145931.png)

![3-Ethyl-2-[(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1,3-benzoselenazol-3-ium bromide](/img/structure/B1145936.png)


![DI-M-Chlorobis[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N]DI-palladium](/img/structure/B1145942.png)


